2-bromo-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
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Description
Scientific Research Applications
Synthesis and Biological Evaluation
Benzothiazole derivatives, including compounds similar to 2-bromo-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide, have been a focus in scientific research due to their potent antitumor properties. Notably, the synthesis of certain derivatives has led to the development of compounds with selective cytotoxicity against tumorigenic cell lines. These findings are significant in the realm of cancer research, as they offer potential pathways for the development of new cancer therapies. The in vivo studies have indicated that some of these derivatives exhibit excellent inhibitory effects on tumor growth, marking them as potential candidates for further pharmacological investigations and drug development (Yoshida et al., 2005).
Broad-Spectrum Anti-Infective Properties
Compounds structurally related to this compound, specifically thiazolides like nitazoxanide, have been noted for their broad-spectrum activity against a variety of pathogens including helminths, protozoa, bacteria, and viruses. These compounds have spurred the creation of a new class of anti-infective drugs called thiazolides. The mechanism of action of these compounds is complex and may involve multiple pathways, including the reduction of nitro groups into toxic intermediates in certain pathogens, and the induction of apoptosis in proliferating mammalian cells. This highlights the potential of these compounds in treating a wide range of infectious and possibly even proliferative diseases (Hemphill & Müller, 2012).
Microwave Promoted Synthesis
The process of synthesizing benzothiazole derivatives, including those related to this compound, has seen advancements through the use of microwave irradiation. This method provides a cleaner, more efficient, and faster synthesis process compared to traditional thermal heating methods. The base-catalyzed direct cyclization of corresponding thioureas with 2-bromoacetone has been enhanced significantly using microwave irradiation in a solvent-free medium. This technological advancement in synthesis methods may lead to more streamlined and environmentally friendly production of these compounds for research and drug development (Saeed, 2009).
Properties
IUPAC Name |
2-bromo-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3S/c1-2-19-13-8-7-10(20(22)23)9-14(13)24-16(19)18-15(21)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULHFPQGSFWWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.